1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate often involves condensation reactions, employing specific reagents and catalysts to achieve the desired molecular framework. For instance, Zhao et al. (2010) described the synthesis of a related compound through a condensation reaction, highlighting the use of 1H NMR and MS spectra for characterization, alongside single-crystal X-ray diffraction for structural determination (Zhao et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using single-crystal X-ray diffraction techniques. This method allows for a detailed understanding of the molecular geometry, bond lengths, and angles, providing insights into the electronic and spatial configuration of the molecule. For example, the study by Manolov et al. (2012) on a different compound using X-ray crystallography revealed intricate details about its molecular structure, such as intramolecular hydrogen bonding and intermolecular interactions (Manolov et al., 2012).
Chemical Reactions and Properties
Chemical properties of such compounds are significantly influenced by their functional groups and molecular structure. Reactions involving oxonium ylides, as explored by Han et al. (2011), demonstrate the reactivity of similar compounds under various conditions, leading to the formation of α-hydroxyesters with high diastereoselectivity (Han et al., 2011).
Physical Properties Analysis
The physical properties, including the mesomorphic behavior of related compounds, have been studied to understand their phase behaviors and potential applications in materials science. For instance, Haramoto and Kamogawa (1990) synthesized compounds displaying ferroelectric liquid-crystal behavior, indicative of the diverse physical properties attainable with structural modifications (Haramoto & Kamogawa, 1990).
Chemical Properties Analysis
The chemical properties analysis involves studying the reactivity, stability, and interaction of the compound with other molecules. Techniques such as Density Functional Theory (DFT) calculations provide insights into the electronic structure, which is crucial for predicting reactivity and designing new compounds with desired properties. Jayaraj and Desikan (2020) utilized DFT to study a related molecule, providing valuable information on its electronic parameters and potential applications (Jayaraj & Desikan, 2020).
Scientific Research Applications
Subheading Corrosion Inhibition in Mild Steel
Indanone derivatives, including 1-oxo-2,3-dihydro-1H-inden-4-YL benzoate, have been explored for their anti-corrosive properties. Research has shown that these compounds are effective in inhibiting corrosion of mild steel in acidic solutions, like hydrochloric acid. The compounds' efficiency improves with concentration and can reach high levels at optimum concentrations. Their inhibitive action is primarily through adsorption onto the metal surface, with experimental and theoretical studies, including Density Functional Theory (DFT) calculations, supporting these findings. This makes these compounds promising for industrial applications where corrosion resistance is crucial (Saady et al., 2018).
Mesomeric Betaines Formation
Subheading Synthesis and Properties of Mesomeric Betaines
Studies have explored the reactions involving quinolinium and benzoate compounds, leading to the formation of mesomeric betaines. These betaines exhibit unique structural and conformational properties, as evidenced by NMR analyses and DFT calculations. Understanding the formation and properties of these betaines is crucial for applications in various chemical synthesis processes and the development of materials with specific electronic and molecular properties (Schmidt et al., 2016).
Mesomorphic Properties and Photoluminescence
Subheading Mesophases and Photoluminescent Characteristics
Compounds related to this compound have been synthesized and studied for their mesomorphic behaviors and photoluminescent properties. These studies reveal that such compounds can exhibit various mesophases, including cholesteric and nematic phases, alongside notable photoluminescent characteristics. This makes them potential candidates for applications in advanced display technologies and optoelectronic devices (Han et al., 2010).
Mechanism of Action
Mode of Action
It is known that the compound can be used as a catalyst and ligand in organic synthesis reactions, including catalytic addition, alkylation, and arylation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Oxo-2,3-dihydro-1H-inden-4-YL Benzoate . For instance, the compound is a white solid crystal at room temperature, insoluble in water but soluble in various organic solvents . Therefore, the solvent used can significantly impact the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Oxo-2,3-dihydro-1H-inden-4-YL benzoate are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
(1-oxo-2,3-dihydroinden-4-yl) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-14-10-9-13-12(14)7-4-8-15(13)19-16(18)11-5-2-1-3-6-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMQQMAQHFBMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975139 | |
Record name | 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59725-61-0 | |
Record name | 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10975139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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